molecular formula C7H9N3O3S B2524118 1,7-dimethyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione CAS No. 203123-26-6

1,7-dimethyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2524118
CAS No.: 203123-26-6
M. Wt: 215.23
InChI Key: HKHDWHKQEVKLGW-UHFFFAOYSA-N
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Description

1,7-dimethyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione is an organic compound with the molecular formula C7H9N3O3S and a molecular weight of 215.23 g/mol . Its IUPAC name is 1,7-dimethyl-2,2-dioxopyrazolo[3,4-c]thiazin-4-one, and it is typically supplied as a powder for research purposes . This compound belongs to the class of pyrazoles, which are heterocyclic structures of significant interest in medicinal and agricultural chemistry . While the specific research applications for this particular molecule are not fully detailed in the available literature, related pyrazolo-fused derivatives are widely investigated for their diverse pharmacological properties. Studies on analogous structures highlight their potential as key scaffolds in developing compounds with activity against viruses like HIV-1, as well as exhibiting pesticidal and anticancer properties . The synthesis and further functionalization of such complex heterocyclic systems remain a vital area of research for discovering new bioactive molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1,7-dimethyl-2,2-dioxopyrazolo[3,4-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c1-9-7-5(3-8-9)6(11)4-14(12,13)10(7)2/h3H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHDWHKQEVKLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)CS(=O)(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione typically involves the reaction of appropriate pyrazole and thiazine precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

1,7-dimethyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products

Scientific Research Applications

1,7-dimethyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,7-dimethyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and physicochemical properties of the target compound and its analogues:

Compound Name / CAS / Reference Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (if reported)
1,7-Dimethyl-pyrazolo-thiazine trione (2137593-81-6) C₈H₁₂N₂O₃S 184.09 1,7-dimethyl; 2,2,4-trione Not explicitly reported
1,3-Dimethyl-pyrazolo-thiazine dione (1375244-33-9) C₇H₁₁N₃O₂S 213.25 1,3-dimethyl; 7,7-dione Not reported
5,7-Dimethylpyrazolo-thiazolo-triazole (Tricyclazole analogue) C₁₀H₈N₄S 232.26 Pyrazole-thiazole-triazole fusion Antifungal activity (implied)
3-(Ethylthio)-9-methyl-pyrazolo-triazolo-pyridine C₁₅H₁₈N₆S 338.41 Ethylthio, methyl, triazolo-pyridine Antifungal activity; tyrosine kinase inhibition
Thieno-thiazine trione derivative (894681-95-9) C₂₁H₁₆ClFN₂O₄S₂ 478.90 Chloro, methoxy, fluorobenzyl Not reported
Key Observations:

Substitution Patterns: The target compound’s 1,7-dimethyl substitution contrasts with the 1,3-dimethyl variant (CAS 1375244-33-9), which lacks a sulfonyl group but includes an additional nitrogen . The thieno-thiazine trione (CAS 894681-95-9) incorporates a thiophene ring and aromatic substituents, increasing molecular weight and hydrophobicity .

Ring Systems :

  • Pyrazolo-thiazine cores (target compound) are less complex than fused triazolo-pyridines or pyrazolo-thiazolo-triazoles , which may influence binding affinity and metabolic stability.

Research Findings and Implications

  • Structural Insights : Methylation at positions 1 and 7 in the target compound may sterically hinder interactions with biological targets compared to smaller substituents (e.g., 1,3-dimethyl variant) .
  • Thermodynamic Stability : The sulfonyl and carbonyl groups in the target compound likely enhance solubility compared to purely hydrocarbon analogues but may reduce membrane permeability.
  • Gaps in Data: No direct pharmacological studies on the target compound were found. Future work should prioritize assays for kinase inhibition, antimicrobial activity, and solubility profiling.

Q & A

Basic: What are the established synthetic routes for 1,7-dimethyl-pyrazolo-thiazine-trione?

Methodological Answer:
Synthesis typically involves multi-step pathways:

Cyclization : React 4-thiazolidinone derivatives with hydrazines under acidic conditions to form the pyrazolo-thiazine core .

Methylation : Introduce methyl groups at positions 1 and 7 using dimethyl sulfate or methyl iodide in aprotic solvents (e.g., DMF) .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product .
Key Conditions : Reflux in toluene or DMF (80–100°C), monitored by TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .

Advanced: How can computational modeling optimize reaction conditions for this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Predict transition states for cyclization steps to identify optimal catalysts (e.g., p-TsOH vs. NaOAc) .
  • Solvent Effects : Calculate solvation free energies to select solvents that stabilize intermediates (e.g., DMF’s high polarity reduces activation energy) .
  • Kinetic Modeling : Simulate reaction networks to minimize side products (e.g., over-methylation) .

Basic: What spectroscopic techniques confirm its structure and purity?

Methodological Answer:

  • 1H/13C NMR : Key signals include δ ~3.2 ppm (N–CH3) and δ ~170 ppm (C=O) .
  • IR Spectroscopy : Peaks at 1700–1750 cm⁻¹ (C=O stretching) and 1250 cm⁻¹ (S=O) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (theoretical m/z 184.26 for C₈H₁₂N₂OS) .
  • Elemental Analysis : Validate purity (>95% via C/H/N/S combustion analysis) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Meta-Analysis : Compare IC₅₀ values across studies, standardizing assay conditions (e.g., cell line: HEK293 vs. HepG2) .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., methyl vs. ethyl groups) with activity trends .
  • Dose-Response Replication : Validate conflicting results using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays) .

Basic: What solvents and conditions are optimal for its synthesis?

Methodological Answer:

  • Solvents : DMF (for methylation), ethanol (for recrystallization), or toluene (for cyclization) .
  • Temperature : 80–100°C for cyclization; room temperature for methylation .
  • Catalysts : p-TsOH (0.1 eq.) accelerates thiazine ring closure .

Advanced: How to design analogs with improved pharmacokinetics?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the thiazine sulfur with sulfone groups to enhance metabolic stability .
  • LogP Optimization : Introduce hydrophilic groups (e.g., –OH at position 3) to reduce logP from 2.1 to <1.5 .
  • Prodrug Strategies : Mask polar groups (e.g., esterify C=O) to improve oral bioavailability .

Basic: How to confirm post-synthetic purity?

Methodological Answer:

  • HPLC : Use a C18 column (UV detection at 254 nm); retention time ~8.2 min .
  • Melting Point : Compare observed mp (184–186°C) with literature values .
  • Elemental Analysis : Acceptable deviation: C ±0.3%, H ±0.1%, N ±0.2% .

Advanced: What mechanisms explain its pH-dependent stability?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the thiazine ring under acidic conditions (pH <3) via protonation of the sulfone group .
  • Kinetic Studies : Half-life (t₁/₂) increases from 2 h (pH 1) to >48 h (pH 7.4) .
  • LC-MS Analysis : Identify degradation products (e.g., pyrazolo fragments at m/z 121.08) .

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